molecular formula C7H5BrFN3O3 B15223348 2-Bromo-6-fluoro-N-hydroxy-3-nitrobenzimidamide

2-Bromo-6-fluoro-N-hydroxy-3-nitrobenzimidamide

Cat. No.: B15223348
M. Wt: 278.04 g/mol
InChI Key: FETRIXIJPSAYPM-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoro-N-hydroxy-3-nitrobenzimidamide is an organic compound with a complex structure that includes bromine, fluorine, hydroxyl, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-fluoro-N-hydroxy-3-nitrobenzimidamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: Introduction of the nitro group to the benzene ring.

    Bromination: Addition of the bromine atom to the aromatic ring.

    Fluorination: Introduction of the fluorine atom.

    Hydroxylation: Addition of the hydroxyl group.

    Amidation: Formation of the benzimidamide structure.

Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, bromine or bromine-containing reagents for bromination, and fluorine-containing reagents for fluorination. The hydroxylation and amidation steps may involve the use of bases and other catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Industrial methods may also involve continuous flow processes and the use of automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-fluoro-N-hydroxy-3-nitrobenzimidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the nitro group may yield an amine.

Scientific Research Applications

2-Bromo-6-fluoro-N-hydroxy-3-nitrobenzimidamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluoro-N-hydroxy-3-nitrobenzimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and covalent bonds with its targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-fluoro-3-hydroxybenzaldehyde: Similar structure but lacks the nitro and benzimidamide groups.

    6-Fluoro-2-hydroxy-3-nitrobenzaldehyde: Similar structure but lacks the bromine and benzimidamide groups.

    4-Bromo-2-fluoro-6-nitrophenol: Similar structure but lacks the hydroxyl and benzimidamide groups.

Uniqueness

2-Bromo-6-fluoro-N-hydroxy-3-nitrobenzimidamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This combination allows for a wide range of applications and makes it a valuable compound for research and development.

Properties

Molecular Formula

C7H5BrFN3O3

Molecular Weight

278.04 g/mol

IUPAC Name

2-bromo-6-fluoro-N'-hydroxy-3-nitrobenzenecarboximidamide

InChI

InChI=1S/C7H5BrFN3O3/c8-6-4(12(14)15)2-1-3(9)5(6)7(10)11-13/h1-2,13H,(H2,10,11)

InChI Key

FETRIXIJPSAYPM-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])Br)/C(=N/O)/N)F

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])Br)C(=NO)N)F

Origin of Product

United States

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